1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone
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Overview
Description
Esculetol, also known as 6,7-dihydroxycoumarin, is a naturally occurring organic compound belonging to the coumarin family. It is found in various plants, including the horse chestnut (Aesculus hippocastanum) and California buckeye (Aesculus californica). Esculetol is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esculetol can be synthesized through several methods. One common approach involves the hydroxylation of coumarin derivatives. For instance, the hydroxylation of 4-methylcoumarin using a suitable oxidizing agent can yield esculetol . Another method involves the condensation of phenolic compounds with malic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of esculetol typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Esculetol undergoes various chemical reactions, including:
Oxidation: Esculetol can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert esculetol to its corresponding dihydroxy derivatives.
Substitution: Esculetol can undergo substitution reactions, particularly electrophilic aromatic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted coumarins .
Scientific Research Applications
Esculetol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: Esculetol exhibits antioxidant properties and is studied for its potential to protect cells from oxidative stress.
Medicine: It has been investigated for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Esculetol is used in the formulation of cosmetics and skincare products due to its antioxidant and skin-protective properties
Mechanism of Action
Esculetol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells and tissues from damage. Additionally, esculetol has been shown to inhibit enzymes such as hyaluronidase and collagenase, which play a role in tissue degradation . These mechanisms contribute to its anti-inflammatory and protective effects.
Comparison with Similar Compounds
Esculetol is similar to other coumarin derivatives, such as:
Esculin: A glucoside of esculetol, known for its vasoprotective properties.
Aesculetin: Another name for esculetol, highlighting its structural similarity.
Cichorigenin: A related compound with similar antioxidant properties.
What sets esculetol apart is its dual hydroxyl groups at the 6 and 7 positions, which enhance its antioxidant activity and contribute to its unique biological effects.
Properties
IUPAC Name |
1-[4-(2-bromoacetyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-11(15)9-3-5-10(6-4-9)14-7-1-2-12(14)16/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKILSOKYMDEVDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427869 |
Source
|
Record name | 1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870761-09-4 |
Source
|
Record name | 1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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